XL765

概要

説明

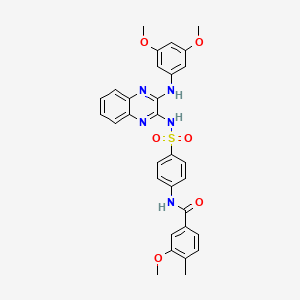

XL765 is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

準備方法

The synthesis of XL765 involves multiple steps. The starting materials typically include 3,5-dimethoxyaniline and quinoxaline derivatives. The synthetic route involves the formation of an amide bond between the aniline and quinoxaline moieties, followed by sulfonylation and methoxylation reactions . The reaction conditions often require the use of inert atmospheres, controlled temperatures, and specific catalysts to ensure high yield and purity .

化学反応の分析

XL765 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction can yield amine derivatives .

科学的研究の応用

XL765 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: The compound can be used in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of XL765 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The pathways involved in these effects are still under investigation, but they may include the modulation of signaling pathways related to cell growth and apoptosis .

類似化合物との比較

XL765 can be compared with other benzanilide derivatives, such as:

N-(4-(N-(3-((3,5-Dimethoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide: This compound has similar structural features but may differ in its specific chemical properties and biological activities.

N-(4-(N-(3-((3,5-Dimethoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

生物活性

XL765, also known as SAR245409, is a potent dual inhibitor of the phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for tumor growth and survival. This compound has garnered significant attention in cancer research due to its ability to inhibit key signaling pathways frequently activated in various malignancies.

This compound functions by selectively inhibiting Class I PI3K isoforms and mTOR, which are involved in cell proliferation, survival, and resistance to chemotherapy. The inhibition of these pathways leads to decreased phosphorylation of downstream targets such as AKT and p70S6K, resulting in reduced tumor cell growth and increased apoptosis. The compound exhibits a duration of action of approximately 24 hours following oral administration, making it a promising candidate for cancer therapy .

Efficacy in Tumor Models

Preclinical studies have demonstrated that this compound effectively slows tumor growth or induces shrinkage across various cancer models, including:

- Breast Cancer

- Lung Cancer

- Ovarian Cancer

- Prostate Cancer

- Gliomas

In mouse xenograft models, this compound has shown dose-dependent inhibition of tumor growth, with significant antiproliferative and pro-apoptotic effects observed .

Case Study: Glioblastoma Multiforme (GBM)

A notable study focused on the effects of this compound on glioblastoma cells revealed that the compound induces endoplasmic reticulum (ER) stress-dependent apoptosis. In vitro experiments demonstrated that treatment with this compound led to a significant decrease in cell viability across multiple GBM cell lines (A172, U87, T98G) in a time- and dose-dependent manner. The study reported IC50 values indicating varying sensitivities among different cell lines .

Table 1: IC50 Values for this compound in GBM Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A172 | 5 |

| U87 | 10 |

| T98G | 20 |

The combination of this compound with temozolomide (TMZ), a standard chemotherapy drug for GBM, resulted in enhanced therapeutic efficacy compared to either treatment alone. This suggests that this compound may improve outcomes for patients undergoing conventional therapies .

Clinical Trials

This compound has been evaluated in several clinical trials to assess its safety and efficacy. Phase 1 trials have indicated that the drug is well-tolerated when combined with other agents like erlotinib and TMZ. Updated data from these trials have shown promising results in terms of tumor response rates and overall survival .

特性

IUPAC Name |

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSSPYJVWLTYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR. | |

| Record name | XL765 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。